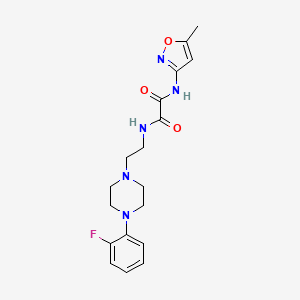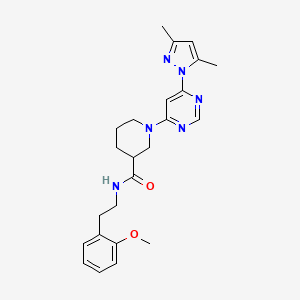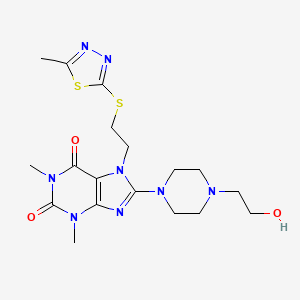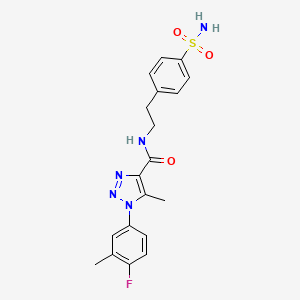
1-(4-fluoro-3-methylphenyl)-5-methyl-N-(4-sulfamoylphenethyl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-fluoro-3-methylphenyl)-5-methyl-N-(4-sulfamoylphenethyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H20FN5O3S and its molecular weight is 417.46. The purity is usually 95%.
BenchChem offers high-quality 1-(4-fluoro-3-methylphenyl)-5-methyl-N-(4-sulfamoylphenethyl)-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-fluoro-3-methylphenyl)-5-methyl-N-(4-sulfamoylphenethyl)-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Molecular Interaction and Structural Analysis
Research on derivatives of 1,2,4-triazoles, including fluoro and chloro derivatives, has provided insights into intermolecular interactions such as C–H⋯O, C–H⋯SC, C–H⋯π, and π⋯π interactions. These studies, conducted through single crystal and powder X-ray diffraction, have advanced understanding of molecular structures and interactions in the solid state. Theoretical and experimental analyses underscore the importance of lp⋯π interactions and offer a deeper understanding of electronic and structural characteristics relevant to similar compounds, including 1-(4-fluoro-3-methylphenyl)-5-methyl-N-(4-sulfamoylphenethyl)-1H-1,2,3-triazole-4-carboxamide (Shukla et al., 2014).
Synthesis and Chemical Properties
The exploration of synthetic methodologies for 1,2,3-triazole derivatives highlights the versatility of these compounds in chemical synthesis. Studies demonstrate various synthetic routes, including microwave-assisted synthesis and catalyst-free methods, to produce 1,2,4-triazole and 1,2,3-triazole derivatives with potential biological and chemical applications. These approaches underscore the adaptability and functional utility of triazole compounds in creating structurally diverse and potentially bioactive molecules (Moreno-Fuquen et al., 2019).
Biological Activity and Applications
While the direct biological applications of 1-(4-fluoro-3-methylphenyl)-5-methyl-N-(4-sulfamoylphenethyl)-1H-1,2,3-triazole-4-carboxamide were not highlighted in the searched papers, the synthesis and biological evaluation of structurally similar compounds reveal the potential for antitumor, antimicrobial, and enzyme inhibitory activities. The synthesis of compounds with varying functional groups, including fluoro-substituted phenyl rings and triazole moieties, has led to the discovery of molecules with significant biological activities. These findings indicate the potential for the compound of interest to possess similar properties, warranting further investigation into its biological applications (Hao et al., 2017).
Propiedades
IUPAC Name |
1-(4-fluoro-3-methylphenyl)-5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5O3S/c1-12-11-15(5-8-17(12)20)25-13(2)18(23-24-25)19(26)22-10-9-14-3-6-16(7-4-14)29(21,27)28/h3-8,11H,9-10H2,1-2H3,(H,22,26)(H2,21,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKAHQPVVBRUCMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=C(N=N2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

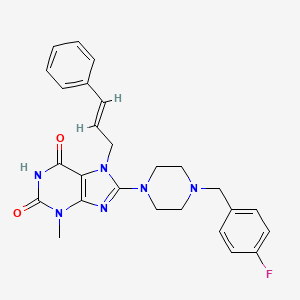
![4-Methyl-2-(pyrrolidin-1-yl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B2641891.png)
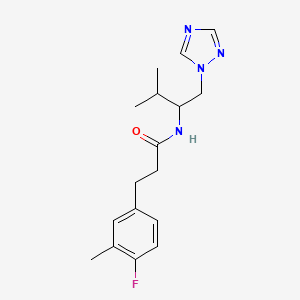
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrol-2-yl]sulfonylpiperazine](/img/structure/B2641895.png)
![(2Z)-2-[(2-methoxyphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2641897.png)
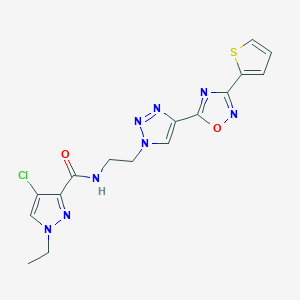
![N-(2-(6-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2641903.png)
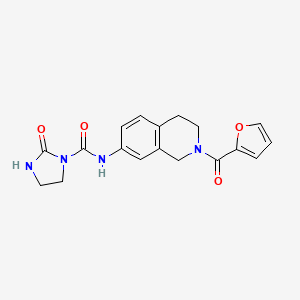
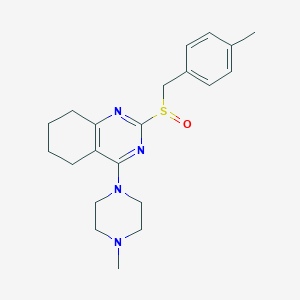
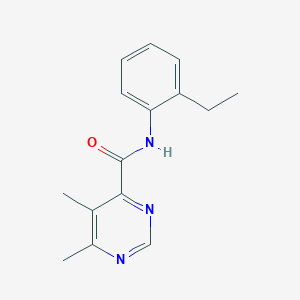
![2-Hydroxy-3-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B2641907.png)
